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Introduction
α-Viniferin is a complex polyphenolic compound classified as a stilbenoid. It is an oligomer,

specifically a trimer, of resveratrol, a well-known phytoalexin found in grapes and other plants.

[1][2] As a natural product, α-viniferin has garnered significant interest from researchers in the

fields of phytochemistry and drug development due to its diverse and potent biological

activities, including anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory effects.[3]

[4][5] This guide provides a detailed examination of the chemical structure and stereochemistry

of α-viniferin, intended for researchers, scientists, and professionals in drug development.

Chemical Structure
α-Viniferin is a macrocyclic compound formed from three resveratrol units.[3] These units are

linked to form a complex heptacyclic skeleton that incorporates three 2-(4-hydroxyphenyl)-2,3-

dihydro-1-benzofuran moieties.[3] This intricate assembly results in a rigid, three-dimensional

structure.

The molecular formula of α-viniferin is C₄₂H₃₀O₉, and it has a molecular weight of

approximately 678.7 g/mol .[3] The systematic IUPAC name for the most common

stereoisomer, (+)-α-viniferin, is (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-

hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.1²,⁵.1¹⁰,¹³.0²¹,²⁵.0⁹,²⁷.0¹⁷,²⁶]heptacosa-

1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol.[3]

Chemical structure of alpha-viniferin Figure 1: 2D Chemical Structure of α-Viniferin.
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Physicochemical Properties
A summary of the key identifiers and computed physicochemical properties of α-viniferin is

presented in the table below. This data is crucial for computational modeling, drug design, and

understanding the molecule's behavior in biological systems.

Property Value Reference

Molecular Formula C₄₂H₃₀O₉ [3]

Molecular Weight 678.7 g/mol [3]

IUPAC Name

(2R,3R,10R,11R,18S,19S)-3,1

1,19-tris(4-

hydroxyphenyl)-4,12,20-

trioxaheptacyclo[16.6.1.1²,⁵.1¹⁰

,¹³.0²¹,²⁵.0⁹,²⁷.0¹⁷,²⁶]heptacosa-

1(25),5,7,9(27),13,15,17(26),2

1,23-nonaene-7,15,23-triol

[3]

CAS Number 62218-13-7 [3]

InChI Key
KUTVNHOAKHJJFL-

ZSIJVUTGSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3C4=C5

C(C(OC5=CC(=C4)O)C6=CC=

C(C=C6)O)C7=C8C(C(OC8=C

C(=C7)O)C9=CC=C(C=C9)O)

C1=C3C(=CC(=C1)O)O2)O

Topological Polar Surface Area

(TPSA)
149 Å² [6]

logP 6.165 [6]

Hydrogen Bond Donors 6 [6]

Hydrogen Bond Acceptors 9 [6]

Rotatable Bonds 3 [6]
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Stereochemistry
The biological activity of complex molecules like α-viniferin is intrinsically linked to their three-

dimensional structure, or stereochemistry. α-Viniferin is a chiral molecule possessing six

stereocenters, leading to the possibility of numerous stereoisomers.[6]

Absolute Configuration
The term "absolute configuration" refers to the precise spatial arrangement of atoms at a chiral

center.[7] For α-viniferin, the absolute configuration is designated using the Cahn-Ingold-Prelog

(CIP) R/S notation. The most commonly isolated and studied form is (+)-α-viniferin, which has

the absolute configuration of (2R,3R,10R,11R,18S,19S), as reflected in its IUPAC name.[3] The

designation "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-

polarized light to the right.

Relative Configuration
The relative configuration describes the orientation of substituents relative to each other within

the molecule. In α-viniferin, the relative stereochemistry of the protons on the dihydrofuran

rings is crucial. The stereochemical configuration has been determined primarily through 2D

Nuclear Overhauser Effect Spectroscopy (NOESY).[1] NOESY experiments detect protons that

are close in space, allowing for the determination of their relative orientations.

For α-viniferin, NOESY spectra show cross-peaks indicating that the protons at the 2- and 3-

positions of the dihydrobenzofuran units are trans to each other.[1] This trans configuration is a

key stereochemical feature of the molecule.[1]

Experimental Protocols for Structural Elucidation
The determination of the complex structure of α-viniferin requires a combination of modern

analytical techniques. The general workflow involves isolation and purification, followed by

structural analysis using spectroscopic methods.

Isolation and Purification
α-Viniferin is typically isolated from plant sources such as Vitis vinifera (grapevine) or Caragana

chamlagu.[1][4] A general protocol is as follows:
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Extraction: The plant material (e.g., stem bark, roots) is dried, powdered, and extracted with

a solvent like acetone or methanol.[8]

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a

series of solvents of increasing polarity to separate compounds based on their solubility.

Chromatography: The resulting fractions are further purified using various chromatographic

techniques, such as column chromatography over silica gel, followed by preparative High-

Performance Liquid Chromatography (HPLC) to yield pure α-viniferin.

Spectroscopic Analysis
The definitive structure and stereochemistry are determined using a suite of spectroscopic

methods:

Mass Spectrometry (MS): Used to determine the molecular weight and elemental

composition of the molecule.

Infrared (IR) Spectroscopy: Provides information about the functional groups present, such

as hydroxyl (-OH) and aromatic rings.

Ultraviolet-Visible (UV) Spectroscopy: Reveals information about the conjugated π-electron

systems within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for

elucidating the detailed structure.

¹H-NMR and ¹³C-NMR: Used to identify the number and types of hydrogen and carbon

atoms and their chemical environments.

2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between

protons and carbons, allowing for the assembly of the molecular skeleton.

2D NOESY: As mentioned previously, this technique is critical for determining the relative

stereochemistry by identifying protons that are spatially close. The appearance of specific

cross-peaks between protons confirms their trans or cis relationship.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/figure/The-molecule-structure-of-a-viniferin_fig1_41891973
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414909/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the isolation and structural

characterization of α-viniferin and a simplified representation of its known inhibitory action.
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Figure 2. Experimental Workflow for α-Viniferin Analysis
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Caption: Experimental Workflow for α-Viniferin Analysis.
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Figure 3. Inhibitory Action of α-Viniferin
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Caption: Inhibitory Action of α-Viniferin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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